

# Roseoflavin: A Technical Guide to its Chemical Structure, Properties, and Antimicrobial Activity

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For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

Roseoflavin is a naturally occurring flavin analog with potent antimicrobial properties.[1][2][3] Isolated from Streptomyces davawensis, this riboflavin antimetabolite exerts its primary mechanism of action through the high-affinity binding to flavin mononucleotide (FMN) riboswitches, leading to the downregulation of essential genes for riboflavin biosynthesis and transport.[1][2][4] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of roseoflavin. Detailed experimental protocols for its isolation, synthesis, and biological evaluation are presented, alongside a summary of its antimicrobial spectrum. The information herein is intended to serve as a valuable resource for researchers and professionals in the fields of microbiology, biochemistry, and drug development.

## **Chemical Structure and Physicochemical Properties**

**Roseoflavin**, also known as 8-demethyl-8-(dimethylamino)-riboflavin, is a structural analog of riboflavin.[5][6] The key structural difference is the substitution of the methyl group at the C8 position of the isoalloxazine ring with a dimethylamino group.[7] This modification is crucial for its biological activity.

## **Chemical Identity**



Identifier	Value
IUPAC Name	1-Deoxy-1-[8-(dimethylamino)-7-methyl-2,4-dioxo-3,4-dihydrobenzo[g]pteridin-10(2H)-yl]-D-ribitol
Synonyms	8-Dimethylaminoriboflavin, 8-demethyl-8- (dimethylamino)-riboflavin[5][6]
CAS Number	51093-55-1[5][6]
Molecular Formula	C18H23N5O6[5][6]
Molecular Weight	405.41 g/mol [8]

**Physicochemical Properties** 

Property	- Value	Reference
Appearance	Crystalline solid	[5]
Melting Point	Not explicitly stated in the search results.	
Solubility	DMSO: ~10 mg/mLDimethylformamide (DMF): ~0.3 mg/mLDMSO:PBS (pH 7.2) (1:1): ~0.5 mg/mLSparingly soluble in aqueous buffers	[5][9]
UV-Vis Absorption (λmax)	219, 259, 491 nm	[5][6]
Fluorescence	Exhibits fluorescence, but with a substantially lower quantum yield and lifetime compared to other flavins.	[10]

# **Biological Activity and Mechanism of Action**



**Roseoflavin** exhibits broad-spectrum antibacterial activity, particularly against Gram-positive bacteria.[11][12] Its primary mechanism of action involves targeting FMN riboswitches, which are regulatory RNA elements found in the 5' untranslated regions of messenger RNAs that control the expression of genes involved in riboflavin synthesis and transport.[1][2][4]

Upon entering the bacterial cell, **roseoflavin** is converted to **roseoflavin** mononucleotide (RoFMN) and subsequently to **roseoflavin** adenine dinucleotide (RoFAD) by host flavokinases and FAD synthetases.[11][13] RoFMN binds to the FMN riboswitch with high affinity, inducing a conformational change in the RNA structure.[1] This conformational change leads to the premature termination of transcription or the inhibition of translation initiation of the downstream genes, effectively shutting down the production and uptake of riboflavin, an essential vitamin for bacterial growth.[1][4]

The dissociation constant (KD) for the binding of **roseoflavin** to the Bacillus subtilis ribD FMN riboswitch aptamer has been estimated to be approximately 100 nM.[1][3]



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Figure 1. Mechanism of action of roseoflavin via FMN riboswitch binding.

## **Antimicrobial Spectrum**

**Roseoflavin** has demonstrated inhibitory activity against a range of bacteria. The following table summarizes the available Minimum Inhibitory Concentration (MIC) values.



Bacterium	MIC (μg/mL)	Reference
Escherichia coli (with heterologous riboflavin transporter)	>50 (naturally resistant)	[14]
Escherichia coli CpXFMN (engineered)	2 (MIC <sub>50</sub> )	[14]
Escherichia coli CpXFAD (engineered)	2 (MIC <sub>50</sub> )	[14]
Staphylococcus aureus	Mentioned as susceptible, specific MIC not in provided results.	
Enterococcus faecalis	Mentioned as susceptible, specific MIC not in provided results.	[2]
Listeria monocytogenes	Mentioned as susceptible, specific MIC not in provided results.	[2]
Bacillus subtilis	Mentioned as susceptible, specific MIC not in provided results.	
Bacillus cereus	Mentioned as susceptible, specific MIC not in provided results.	_
Micrococcus luteus	Mentioned as susceptible, specific MIC not in provided results.	

# Methodologies

# Isolation of Roseoflavin from Streptomyces davawensis

This protocol is a generalized procedure based on the original isolation reports.



- Cultivation: Inoculate Streptomyces davawensis spores into a suitable production medium, such as yeast starch (YS) broth.[3] Incubate aerobically at 30°C for an extended period (e.g., 14 days) to allow for the production of roseoflavin.[3]
- Extraction: After incubation, harvest the culture broth and separate the mycelium from the supernatant by centrifugation or filtration. Extract the **roseoflavin** from the supernatant using a suitable organic solvent, such as ethyl acetate.
- Purification: Concentrate the organic extract under reduced pressure. The crude extract can
  be further purified using chromatographic techniques. A common method is column
  chromatography on silica gel, followed by preparative reverse-phase high-performance liquid
  chromatography (HPLC).
- Characterization: The purified roseoflavin can be characterized by various spectroscopic methods, including UV-Vis, NMR, and mass spectrometry, to confirm its identity and purity.

## **Chemical Synthesis of Roseoflavin**

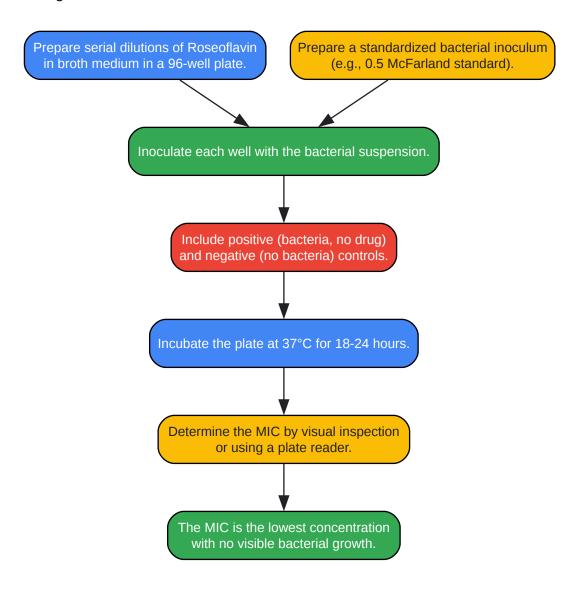
The chemical synthesis of **roseoflavin** is a multi-step process.[2] A general outline is provided below, based on reported synthetic routes.

- Starting Material: The synthesis typically starts from a substituted aniline derivative, such as N,N-dimethyl-o-toluidine.[2]
- Ring Formation: The synthesis involves the construction of the pyrimidine and pyrazine rings
  of the isoalloxazine core. This is often achieved through condensation reactions.
- Ribitylation: The ribityl side chain is introduced by reacting the isoalloxazine core with a
  protected ribose derivative.
- Deprotection: Finally, any protecting groups are removed to yield **roseoflavin**.
- Purification: The final product is purified by crystallization or chromatography.

# Determination of Minimum Inhibitory Concentration (MIC)



The broth microdilution method is a standard technique for determining the MIC of an antimicrobial agent.



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**Figure 2.** Workflow for MIC determination by broth microdilution.

#### Protocol:

- Preparation of Roseoflavin Stock Solution: Dissolve roseoflavin in a suitable solvent, such as DMSO, to prepare a high-concentration stock solution.
- Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of the
  roseoflavin stock solution in a suitable bacterial growth medium (e.g., Mueller-Hinton Broth).



- Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its
  turbidity to a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10<sup>8</sup> CFU/mL.
  Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10<sup>5</sup>
  CFU/mL in each well.
- Inoculation: Add the diluted bacterial suspension to each well of the microtiter plate containing the **roseoflavin** dilutions.
- Controls: Include a positive control well (containing bacteria and medium but no roseoflavin)
  and a negative control well (containing medium only).
- Incubation: Incubate the plate at 37°C for 16-20 hours.
- MIC Determination: The MIC is the lowest concentration of roseoflavin at which there is no
  visible growth of the bacteria. This can be determined by visual inspection or by measuring
  the optical density at 600 nm using a microplate reader.

# In Vitro Transcription Termination Assay for FMN Riboswitch

This assay is used to assess the ability of **roseoflavin** to induce transcription termination by binding to an FMN riboswitch.

#### Protocol:

- Template Preparation: Prepare a DNA template containing a promoter (e.g., T7 promoter) followed by the FMN riboswitch sequence and a downstream reporter region.
- In Vitro Transcription Reaction: Set up an in vitro transcription reaction containing the DNA template, RNA polymerase, and ribonucleotides (ATP, GTP, CTP, and UTP, with one being radiolabeled, e.g., [ $\alpha$ -32P]UTP).
- Ligand Addition: Add varying concentrations of **roseoflavin** (or RoFMN) to the transcription reactions. A control reaction without any ligand should also be included.
- Transcription: Initiate transcription and allow it to proceed for a defined period.



- Analysis of Transcripts: Stop the reactions and analyze the RNA transcripts by denaturing polyacrylamide gel electrophoresis (PAGE).
- Interpretation: In the presence of roseoflavin, binding to the FMN riboswitch will cause a
  conformational change that leads to the formation of a terminator hairpin, resulting in a
  shorter, terminated transcript. The intensity of the bands corresponding to the full-length and
  terminated transcripts can be quantified to determine the efficiency of termination at different
  roseoflavin concentrations.

### Conclusion

Roseoflavin is a potent antimicrobial agent with a well-defined mechanism of action targeting FMN riboswitches. Its unique mode of action and efficacy against various bacteria, including some clinically relevant pathogens, make it an attractive lead compound for the development of novel antibiotics. The data and protocols presented in this technical guide provide a solid foundation for further research into the therapeutic potential of roseoflavin and its analogs. Further studies are warranted to expand the knowledge of its antimicrobial spectrum and to optimize its pharmacological properties for clinical applications.

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